
pentalenolactone E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentalenolactone E is a sesquiterpene lactone obtained by formal dehydrogenation of the 4-methyl position of pentalenolactone D. It has a role as a bacterial metabolite. It is a sesquiterpene lactone, an organic heterotricyclic compound and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a pentalenolactone E(1-).
Wissenschaftliche Forschungsanwendungen
Inhibitory Effects on Cell Proliferation
Pentalenolactone E demonstrates inhibitory effects on vascular smooth muscle cell proliferation. This inhibition is achieved without causing cell death and involves the modulation of the ERK1/2 cascade, highlighting its potential in regulating cell growth processes (Ikeda et al., 2001).
Biosynthesis Pathways
Research has elucidated the biosynthesis pathways of pentalenolactone in various Streptomyces species. A 13.4 kb gene cluster in Streptomyces avermitilis contains the operon for the biosynthesis of this compound, and the functional roles of specific genes within this cluster have been identified (Tetzlaff et al., 2006). Further genome mining in Streptomyces has revealed the roles of Baeyer-Villiger monooxygenases and non-heme iron-dependent dehydrogenase/oxygenases in the biosynthesis of pentalenolactone and neopentalenolactone, highlighting the complexity and diversity of microbial metabolic pathways (Seo et al., 2011).
Molecular Cloning and Biochemical Characterization
Molecular cloning and characterization studies have been conducted on genes within the pentalenolactone biosynthetic cluster. For example, the ptlF gene encodes a short-chain dehydrogenase that is crucial for certain steps in the biosynthesis pathway of pentalenolactone (You et al., 2007). Additionally, the role of the ptlI gene, encoding a cytochrome P450 enzyme, has been elucidated in the biosynthetic pathway, further advancing our understanding of this complex biochemical process (Quaderer et al., 2006).
Biochemical Characterization of Enzymes
The multifunctional activities of enzymes like PtlD in pentalenolactone biosynthesis have been characterized, demonstrating its ability to catalyze hydroxylation, desaturation, and epoxidation reactions. This highlights the versatility and complexity of enzymes involved in natural product biosynthesis (Deng et al., 2019).
Regulatory Mechanisms
The regulation of pentalenolactone biosynthesis has been studied, showing how specific transcriptional regulators like PenR and PntR from the MarR/SlyA family influence the biosynthetic pathway. This regulatory mechanism underscores the intricacy of genetic control in antibiotic production (Zhu et al., 2013).
Eigenschaften
Produktname |
pentalenolactone E |
|---|---|
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
(4aR,6aS,9aR)-8,8-dimethyl-1-methylidene-2-oxo-4a,6a,7,9-tetrahydro-4H-pentaleno[1,6a-c]pyran-5-carboxylic acid |
InChI |
InChI=1S/C15H18O4/c1-8-13(18)19-6-11-10(12(16)17)4-9-5-14(2,3)7-15(8,9)11/h4,9,11H,1,5-7H2,2-3H3,(H,16,17)/t9-,11+,15-/m1/s1 |
InChI-Schlüssel |
VDWJABPVVAYLBS-BPYAMOTFSA-N |
Isomerische SMILES |
CC1(C[C@H]2C=C([C@H]3[C@]2(C1)C(=C)C(=O)OC3)C(=O)O)C |
Kanonische SMILES |
CC1(CC2C=C(C3C2(C1)C(=C)C(=O)OC3)C(=O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



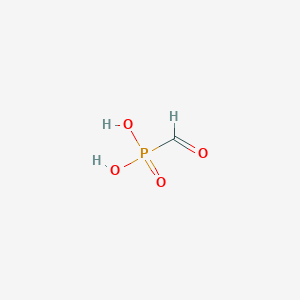
![3-(4-Fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid](/img/structure/B1248667.png)

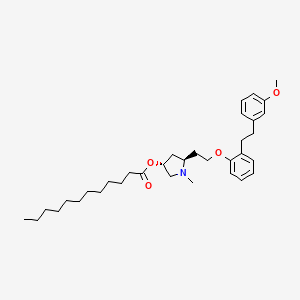

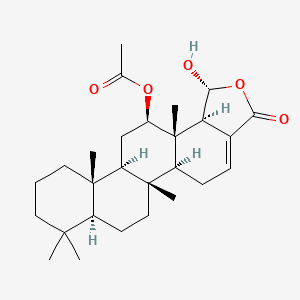
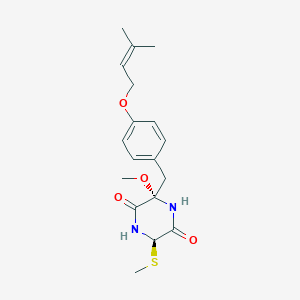
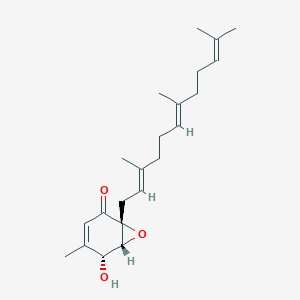

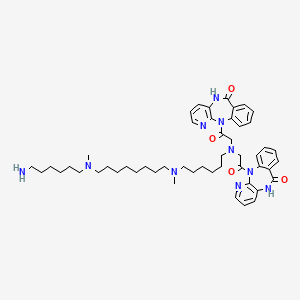
![6-Hydroxy-3-[3-methoxy-4-[(1-pyrrolidinyl)methyl]benzyl]-2-[4-[2-(1-pyrrolidinyl)-ethoxy]phenyl]benzo[b]thiophene](/img/structure/B1248679.png)
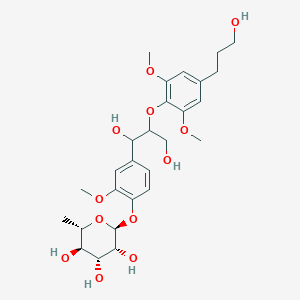
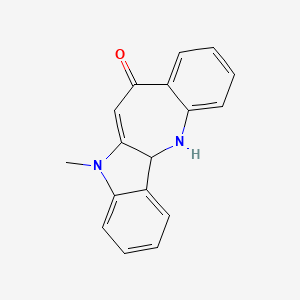
![(5E,25E)-3,11,13,23,31,33-hexahydroxy-9,29-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-15,35-dimethoxy-6,10,14,26,30,34-hexamethyl-8,28,41,42-tetraoxatricyclo[35.3.1.117,21]dotetraconta-5,19,25,39-tetraene-7,27-dione](/img/structure/B1248689.png)